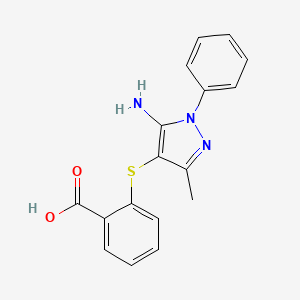
2-(5-Amino-3-methyl-1-phenylpyrazol-4-yl)sulfanylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-methyl-1-phenylpyrazol-4-yl)sulfanylbenzoic acid is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-Amino-3-methyl-1-phenylpyrazol-4-yl)sulfanylbenzoic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its anti-inflammatory, analgesic, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory effects. In a study comparing various pyrazolone derivatives, it was found that compounds with an electron-withdrawing group demonstrated superior anti-inflammatory activity compared to those with electron-donating groups. The compound showed promising results in inhibiting inflammation in animal models, with a percentage inhibition comparable to standard anti-inflammatory drugs like indomethacin .
2. Analgesic Properties
The analgesic properties of the compound were assessed through various methods, including acetic acid-induced writhing tests in mice. The compound exhibited notable analgesic effects, with a percentage inhibition of pain response significantly higher than that of control groups .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 6.25 µg/mL .
Research Findings and Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vivo anti-inflammatory assays | Compound showed 69.56% inhibition compared to indomethacin (66.24%) |
| Study 2 | Analgesic activity assessment | Significant reduction in pain response observed |
| Study 3 | Antimicrobial testing | Effective against S. aureus and E. coli with MIC of 6.25 µg/mL |
The mechanism by which this compound exerts its effects is thought to involve the inhibition of pro-inflammatory cytokines and mediators involved in pain pathways. This aligns with findings from other pyrazolone derivatives that suggest a common pathway for their biological activity .
科学的研究の応用
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 5-amino-3-methyl-1-phenylpyrazole exhibit promising anticancer properties. For instance, compounds incorporating the pyrazole structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents for treating malignancies such as breast and colon cancer .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. In vitro studies have shown that derivatives of 2-(5-Amino-3-methyl-1-phenylpyrazol-4-yl)sulfanylbenzoic acid exhibit effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics like penicillin and fluconazole . This positions the compound as a candidate for developing new antimicrobial therapies.
Agrochemical Applications
Fungicides and Herbicides
The pyrazole derivatives have been explored for their potential as fungicides and herbicides. Research indicates that these compounds can inhibit the growth of phytopathogenic microorganisms, making them suitable for agricultural applications to protect crops from diseases . The synthesis of these compounds often involves modifying the pyrazole core to enhance their biological activity against specific pathogens.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. Studies have shown that modifications to the phenyl or pyrazole rings can significantly impact their lipophilicity and, consequently, their biological activity .
| Modification | Effect on Activity |
|---|---|
| Substituting halogens on the phenyl ring | Increased antimicrobial potency |
| Altering the position of amino groups | Enhanced anticancer activity |
| Modifying the sulfur moiety | Improved fungicidal properties |
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating various pyrazole derivatives, researchers synthesized several analogs of this compound. These compounds were tested against human breast cancer cell lines, with results indicating a dose-dependent increase in cytotoxicity. The most effective compounds were those with specific substitutions on the pyrazole ring that enhanced apoptosis induction .
Case Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial efficacy of this compound against common pathogens responsible for agricultural diseases. The results demonstrated that certain derivatives significantly inhibited fungal growth in vitro, suggesting their potential use as environmentally friendly pesticides .
特性
分子式 |
C17H15N3O2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-(5-amino-3-methyl-1-phenylpyrazol-4-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H15N3O2S/c1-11-15(23-14-10-6-5-9-13(14)17(21)22)16(18)20(19-11)12-7-3-2-4-8-12/h2-10H,18H2,1H3,(H,21,22) |
InChIキー |
WPNRNQPYBSYURM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2C(=O)O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















